
2-(Phenylsulfanyl)thianthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)thianthrene is a sulfur-containing heterocyclic compound It is a derivative of thianthrene, which consists of a dibenzo-fused 1,4-dithiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylsulfanyl)thianthrene can be achieved through several methods. One common approach involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. These synthons are reacted with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH), resulting in the formation of π-extended thianthrene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylsulfanyl)thianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form sulfoxides and sulfones .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize this compound to its corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include 2-phenylsulfanylphenol, o-hydroxyphenyl phenylsulfone, and other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)thianthrene has several applications in scientific research:
Biology: The compound’s ability to undergo oxidation and reduction makes it a useful tool in studying redox processes in biological systems.
Wirkmechanismus
The mechanism by which 2-(Phenylsulfanyl)thianthrene exerts its effects involves its redox behavior. The compound can reversibly transform between its neutral and radical cation states, which is facilitated by the electron-richness and heavy atom effect of sulfur atoms . This redox capability is utilized in various chemical reactions and supramolecular assemblies.
Vergleich Mit ähnlichen Verbindungen
Thianthrene: The parent compound, which shares the dibenzo-fused 1,4-dithiine ring structure.
Dibenzothiophene: Another sulfur-containing heterocyclic compound with similar desulfurization pathways.
Benzothiophene: A simpler sulfur-containing heterocycle with comparable chemical properties.
Uniqueness: 2-(Phenylsulfanyl)thianthrene is unique due to its phenylsulfanyl substituent, which enhances its electron-donating properties and redox behavior. This makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions.
Eigenschaften
CAS-Nummer |
104109-30-0 |
|---|---|
Molekularformel |
C18H12S3 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-phenylsulfanylthianthrene |
InChI |
InChI=1S/C18H12S3/c1-2-6-13(7-3-1)19-14-10-11-17-18(12-14)21-16-9-5-4-8-15(16)20-17/h1-12H |
InChI-Schlüssel |
LZOLHEUQPPQVQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)SC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



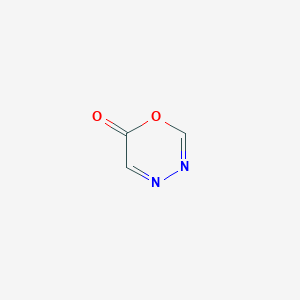
![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
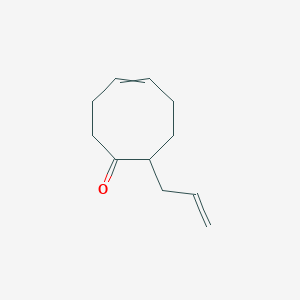


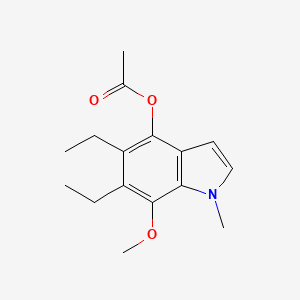
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
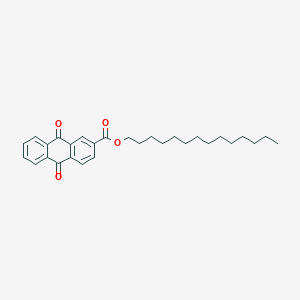

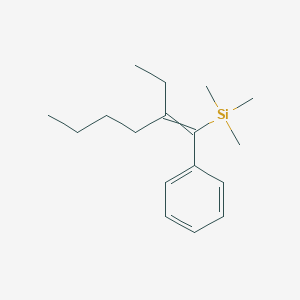
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
